7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The core structure features a fused chromenopyrrole-dione system, with substituents at positions 1 (aryl), 2 (alkyl/heteroaryl), and 7 (alkyl/halogen). The target compound is distinguished by its 7-methyl group, 4-nitrophenyl group at position 1, and pyridin-2-yl group at position 2.
Properties
IUPAC Name |
7-methyl-1-(4-nitrophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5/c1-13-5-10-17-16(12-13)21(27)19-20(14-6-8-15(9-7-14)26(29)30)25(23(28)22(19)31-17)18-4-2-3-11-24-18/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNZDIVDRZFHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromeno Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine or nitrile.
Substitution Reactions: The nitrophenyl and pyridinyl groups are introduced through electrophilic aromatic substitution reactions.
Methylation: The methyl group is typically introduced via a methylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are used under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the pyrrole ring can lead to various oxidized species.
Scientific Research Applications
7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study enzyme interactions and cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and DNA. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions can disrupt normal cellular functions, leading to therapeutic effects such as inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Diversity
The synthetic flexibility of this class allows for extensive diversification. Below is a comparative analysis of key analogs:
Key Observations:
- Position 1: The target’s 4-nitrophenyl group is electron-deficient, contrasting with electron-rich groups like 3,4,5-trimethoxyphenyl (donor methoxy groups) or 4-fluorophenyl (moderate electron withdrawal) .
- Position 2: The pyridin-2-yl group in the target is a rigid heteroaryl substituent, differing from flexible alkyl chains (e.g., phenethyl in 4{8–11-24} ) or heterocycles like thiadiazole in AV-C . Pyridine’s nitrogen position (2 vs.
- Position 7 : The methyl group in the target is electron-donating, unlike the electron-withdrawing 7-chloro substituent in NCGC00538279 or 4{8–11-24} . This may influence solubility and metabolic stability.
Biological Activity
7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antitumor and antibacterial properties.
Synthesis and Structural Characteristics
The synthesis of 7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available precursors. The compound features a complex bicyclic structure that includes a chromeno and pyrrole moiety. This structural arrangement is significant as it influences the compound's reactivity and biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit potent antitumor activity. For instance, derivatives of chromeno[2,3-c]pyrrole have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that related compounds displayed high potency against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines when tested using the MTT assay. The results indicated that these compounds could be more effective than standard treatments like cisplatin .
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Human Lung (A-549) | 7-Methyl... | 5.0 | |
| Hepatocellular (HepG-2) | 7-Methyl... | 4.5 |
Antibacterial Activity
In addition to antitumor properties, related compounds have been evaluated for antibacterial activity. For example, pyrrole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Pyrrole Derivative | 3.12 | |
| Escherichia coli | Pyrrole Derivative | 12.5 |
The biological activity of 7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is likely due to its ability to interact with specific biological targets within cells. The chromeno and pyrrole rings may facilitate interactions with DNA or proteins involved in cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Case Study on Antitumor Activity : In vitro studies showed that the compound significantly inhibited cell growth in A-549 and HepG-2 cells compared to control groups treated with conventional chemotherapeutics.
- Case Study on Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound exhibited lower MIC values against resistant strains of bacteria, suggesting its potential role in overcoming antibiotic resistance.
Q & A
Q. What are the common synthetic routes for preparing 7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The synthesis typically involves multi-component reactions (MCRs) or condensation-cyclization strategies to assemble the chromeno-pyrrole core. For example:
- Stepwise condensation of substituted chromones with pyrrole derivatives under basic conditions (e.g., NaH in DMF) .
- One-pot MCRs using aldehydes, amines, and ketones to form the fused heterocyclic system, optimized with catalysts like p-toluenesulfonic acid (PTSA) .
Key intermediates include nitro-substituted phenyl groups and pyridinyl moieties, introduced via nucleophilic substitution or Suzuki coupling .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns protons and carbons in the chromeno-pyrrole core, nitro group, and pyridinyl substituents. For example, aromatic protons in the 4-nitrophenyl group appear as doublets near δ 8.2 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~460-480 g/mol) and isotopic patterns .
Q. What are the preliminary biological screening protocols for this compound?
- In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus or E. coli), and enzyme inhibition (e.g., COX-2 or kinase targets) .
- Molecular docking : Simulate binding to targets like DNA topoisomerase II or chemokine receptors using AutoDock Vina .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates but may require purification via column chromatography .
- Catalyst screening : Lewis acids (e.g., AlCl₃) improve cyclization efficiency, while Pd catalysts enable cross-coupling of pyridinyl groups .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitro-group incorporation .
Q. How do substituent variations (e.g., nitro vs. methoxy groups) influence bioactivity?
- Nitro groups enhance electron-withdrawing effects, improving DNA intercalation (e.g., IC₅₀ values < 10 µM in cancer cells) but may increase toxicity .
- Pyridinyl substituents facilitate π-π stacking with protein targets, as shown in SAR studies comparing 2-pyridinyl vs. 3-pyridinyl analogs .
- Methyl groups at the chromene position improve metabolic stability but reduce aqueous solubility .
Q. What advanced computational methods are used to resolve contradictory bioactivity data?
- MD Simulations : Analyze ligand-receptor dynamics over 100 ns to explain discrepancies in IC₅₀ values across cell lines .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to prioritize derivatives .
- Free Energy Perturbation (FEP) : Predict binding affinity changes when replacing nitro with cyano groups .
Q. How can thermal stability and degradation pathways be analyzed?
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., ~250°C for chromeno-pyrrole derivatives) .
- DSC : Identifies melting points and polymorphic transitions, critical for formulation studies .
- LC-MS/MS : Tracks degradation products (e.g., nitro-reduction to amines under acidic conditions) .
Methodological Guidance for Data Contradictions
Q. How to address conflicting reports on anticancer vs. antibacterial efficacy?
- Assay standardization : Compare cytotoxicity data using identical cell lines (e.g., HepG2 vs. MCF-7) and exposure times (24–72 hrs) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
- Metabolic stability testing : Use liver microsomes to assess if rapid metabolism explains reduced in vivo activity .
Q. What strategies validate the compound’s dual applications in medicinal chemistry and materials science?
- Photophysical studies : Measure fluorescence quantum yield (e.g., λₑₘ = 450 nm) for OLED applications .
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials (~-1.2 V vs. Ag/AgCl) for semiconductor use .
- In vivo efficacy : Test antitumor activity in xenograft models while monitoring optical properties for theranostic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
